molecular formula C24H28N2O4 B12436687 Fenistil-retard; Forhistal maleate

Fenistil-retard; Forhistal maleate

Cat. No.: B12436687
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-UHFFFAOYSA-N
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Description

Fenistil-retard, also known as Forhistal maleate, is a chemical compound with the molecular formula C24H28N2O4. It is commonly known as dimethindene maleate. This compound is widely used as an antihistamine and anticholinergic agent. It is a first-generation selective H1 antagonist and is known for its ability to treat allergic reactions and pruritus (itching) effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethindene maleate involves several steps. The primary synthetic route includes the reaction of 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)pyridine with maleic acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of dimethindene maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethindene maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of dimethindene maleate .

Scientific Research Applications

Dimethindene maleate has a wide range of scientific research applications, including:

Mechanism of Action

Dimethindene maleate exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as itching, swelling, and redness. Additionally, it has anticholinergic properties, which contribute to its effectiveness in reducing pruritus. The compound also interacts with M2 muscarinic receptors, further modulating its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethindene maleate is unique in its selective H1 antagonist activity with minimal penetration across the blood-brain barrier, reducing central nervous system side effects. Its combination of antihistamine and anticholinergic properties makes it particularly effective in treating pruritus and allergic reactions .

Properties

IUPAC Name

but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECWXGUJQLXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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